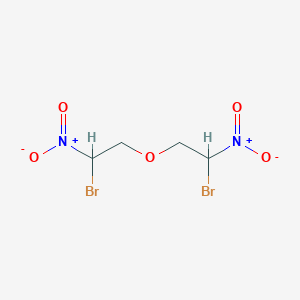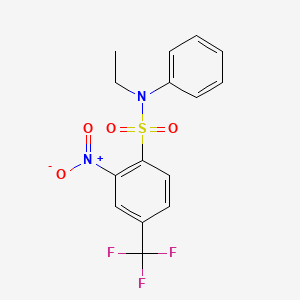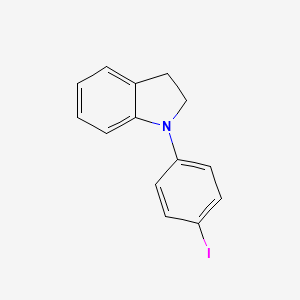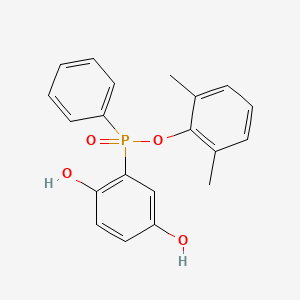
1-Bromo-2-(2-bromo-2-nitroethoxy)-1-nitroethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(2-bromo-2-nitroethoxy)-1-nitroethane is an organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical properties and reactivity, making it a valuable substance for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(2-bromo-2-nitroethoxy)-1-nitroethane typically involves the bromination of di(hydroxymethyl)nitromethane, which is derived from nitromethane by a nitroaldol reaction . The reaction conditions often include the use of bromine as a brominating agent and an appropriate solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The bromination reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-(2-bromo-2-nitroethoxy)-1-nitroethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro oxides, while reduction can produce amino derivatives. Substitution reactions can result in a variety of substituted nitroethanes .
Aplicaciones Científicas De Investigación
1-Bromo-2-(2-bromo-2-nitroethoxy)-1-nitroethane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: The compound is used in the production of antimicrobial agents, preservatives, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(2-bromo-2-nitroethoxy)-1-nitroethane involves its interaction with molecular targets through its nitro and bromo functional groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules or catalyze specific reactions. The pathways involved often include nucleophilic attack on the bromine atoms and reduction of the nitro groups .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-2-nitro-1,3-propanediol: Known for its antimicrobial properties and used as a preservative in various products.
2-Bromoacetophenone: Used as an intermediate in organic synthesis and in the production of pharmaceuticals.
Uniqueness
1-Bromo-2-(2-bromo-2-nitroethoxy)-1-nitroethane is unique due to its specific combination of bromo and nitro groups, which confer distinct reactivity and versatility in chemical reactions. This makes it particularly valuable in applications requiring selective reactivity and stability under various conditions .
Propiedades
Número CAS |
834887-54-6 |
|---|---|
Fórmula molecular |
C4H6Br2N2O5 |
Peso molecular |
321.91 g/mol |
Nombre IUPAC |
1-bromo-2-(2-bromo-2-nitroethoxy)-1-nitroethane |
InChI |
InChI=1S/C4H6Br2N2O5/c5-3(7(9)10)1-13-2-4(6)8(11)12/h3-4H,1-2H2 |
Clave InChI |
LMUAZNFRVVMWNC-UHFFFAOYSA-N |
SMILES canónico |
C(C([N+](=O)[O-])Br)OCC([N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1-Methylsiletan-1-YL)oxy]propanal](/img/structure/B14182643.png)
![1,1-Cyclopropanedicarboxamide, N-[4-[[2-(1-ethyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxy]-3-fluorophenyl]-N'-phenyl-](/img/structure/B14182645.png)

![1-{[3-(4-Methylphenyl)prop-2-yn-1-yl]oxy}-4-phenylbut-3-yn-2-one](/img/structure/B14182658.png)




![4-[7-(Benzoyloxy)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene dibenzoate](/img/structure/B14182709.png)




![N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide](/img/structure/B14182751.png)
